molecular formula C14H15N3O2 B6647179 5-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-nitrobenzonitrile

5-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-nitrobenzonitrile

Cat. No.: B6647179
M. Wt: 257.29 g/mol
InChI Key: ZXURDJSEQCBKJV-UHFFFAOYSA-N
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Description

5-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-nitrobenzonitrile, also known as HCN-2, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

5-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-nitrobenzonitrile works by selectively blocking the HCN ion channels, which are responsible for regulating the excitability of neurons. By blocking these channels, this compound can alter the firing properties of neurons, leading to changes in synaptic transmission and neuronal excitability. This mechanism of action has been extensively studied in the scientific community and has been found to be highly effective in blocking HCN channels.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to alter the firing properties of neurons, leading to changes in synaptic transmission and neuronal excitability. It has also been shown to have anti-convulsant effects, making it a potential treatment option for epilepsy. Additionally, this compound has been found to have analgesic effects, making it a potential treatment option for chronic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-nitrobenzonitrile in lab experiments is its selectivity for the HCN ion channels. This makes it a valuable tool for studying the role of these channels in various neurological disorders. Additionally, this compound has been found to be highly effective in blocking HCN channels, making it a powerful tool for studying the mechanisms of action of these channels.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity, which can limit its use in certain experimental settings. Additionally, the synthesis of this compound can be complex and time-consuming, which can limit its availability for research purposes.

Future Directions

There are several future directions for the development of 5-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-nitrobenzonitrile. One potential direction is the development of more selective HCN channel blockers, which could help to further elucidate the role of these channels in various neurological disorders. Additionally, there is potential for the development of this compound as a therapeutic agent for neurological disorders, such as epilepsy and chronic pain. Further research is needed to explore these potential applications of this compound.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. Its selective blocking of HCN ion channels makes it a valuable tool for studying the role of these channels in various neurological disorders. While there are limitations to its use in lab experiments, there are also many potential future directions for the development of this compound. Further research is needed to explore these potential applications and to optimize the synthesis and use of this compound in scientific research.

Synthesis Methods

The synthesis of 5-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-nitrobenzonitrile involves the reaction of 2-nitrobenzonitrile with cyclopentadiene in the presence of a catalyst. The resulting product is then hydrogenated to yield this compound. This synthesis method has been optimized to produce high yields of the compound and has been extensively studied in the scientific community.

Scientific Research Applications

5-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-nitrobenzonitrile has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to selectively block the HCN ion channels, which are important for regulating the excitability of neurons. This makes it a valuable tool for studying the role of these channels in various neurological disorders, such as epilepsy and Parkinson's disease.

Properties

IUPAC Name

5-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c15-7-12-6-13(4-5-14(12)17(18)19)16-8-10-2-1-3-11(10)9-16/h4-6,10-11H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXURDJSEQCBKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3=CC(=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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